5-Methoxy-1H-indol-7-amine

Physicochemical Property Lipophilicity Indole Derivatives

5-Methoxy-1H-indol-7-amine (CAS 13838-47-6), also known as 7-amino-5-methoxyindole, is a heterocyclic aromatic amine belonging to the class of indole derivatives. It is characterized by a methoxy group at the 5-position and a primary amine at the 7-position of the indole ring.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 13838-47-6
Cat. No. B081735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-indol-7-amine
CAS13838-47-6
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CN2)N
InChIInChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3
InChIKeyXHPLRMVEESXSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indol-7-amine (CAS 13838-47-6): A 5,7-Disubstituted Indole Building Block for Serotonergic and Methoxyindole Research


5-Methoxy-1H-indol-7-amine (CAS 13838-47-6), also known as 7-amino-5-methoxyindole, is a heterocyclic aromatic amine belonging to the class of indole derivatives. It is characterized by a methoxy group at the 5-position and a primary amine at the 7-position of the indole ring . This specific substitution pattern distinguishes it from simpler indoles and positions it as a strategic intermediate in the synthesis of complex molecules, particularly those targeting serotonin receptors and related methoxyindole pathways . Its molecular formula is C9H10N2O, with a molecular weight of 162.19 g/mol, and it is typically supplied with a purity of ≥95% [1].

Architecture 5,7‑Disubstituted indole scaffold for serotonergic pathway research
Intermediate Advanced building block reducing synthetic steps in SAR programs
QC ≥95% purity with batch analytical documentation

Why 5-Methoxy-1H-indol-7-amine Cannot Be Substituted by Simple 5-Methoxyindole or 7-Aminoindole Analogs


The unique combination of a 5-methoxy and a 7-amino group on the indole scaffold creates a distinct physicochemical and synthetic profile that cannot be replicated by simpler mono-substituted analogs. Direct substitution with 5-methoxyindole (lacking the 7-amino group) or 7-aminoindole (lacking the 5-methoxy group) results in a loss of critical hydrogen-bonding capacity, altered lipophilicity, and a different electronic environment that impacts both reactivity in subsequent synthetic steps and potential biological interactions [1]. As highlighted in prior structure-activity relationship (SAR) studies on methoxyindole derivatives, subtle changes in substitution pattern can lead to dramatic shifts in biological activity and selectivity, making the precise 5,7-disubstituted architecture essential for specific research applications [2]. The compound's role as a key intermediate in the development of serotonin receptor modulators further underscores that its specific substitution is not interchangeable with less functionalized indole building blocks .

Functional group loss 5‑Methoxyindole or 7‑aminoindole lack combined H‑bonding and electronic profile, altering reactivity.
Lipophilicity shift LogP/PSA differences may change solubility and permeability relative to mono‑substituted analogs.
SAR sensitivity Substitution pattern changes can shift biological selectivity in serotonin receptor studies.

Quantitative Differentiation of 5-Methoxy-1H-indol-7-amine: Comparative Data on Lipophilicity, Synthetic Utility, and Structural Advantage


Lipophilicity Differentiation: Increased LogP and PSA Compared to 5-Methoxyindole and 7-Aminoindole

5-Methoxy-1H-indol-7-amine exhibits a higher calculated LogP (2.33990) compared to its parent analog 5-methoxyindole (LogP ≈ 2.06-2.1) and a similar LogP to 7-aminoindole (LogP ≈ 2.33), but with a significantly larger topological polar surface area (PSA: 51.04 Ų) than 5-methoxyindole (PSA: 25.02 Ų) [1]. This combination of moderate lipophilicity and increased polarity may influence its membrane permeability and solubility profile relative to mono-substituted indoles, a critical consideration for in vitro and in vivo experimental design [2].

Lipophilicity
Reported
LogP 2.34 vs 2.06‑2.1; PSA 51.0 vs 25.0 Ų
May influence solubility and permeability profile
Calculated properties; not experimentally measured in comparable units
Physicochemical Property Lipophilicity Indole Derivatives

Strategic Synthetic Utility: A Key Intermediate for 5-Methoxylated 7-Substituted Indole Derivatives

5-Methoxy-1H-indol-7-amine is explicitly documented as a key intermediate in the production of various pharmaceuticals, particularly in the development of serotonin receptor agonists and antagonists . Unlike the simpler 5-methoxyindole or 7-aminoindole, the presence of both the methoxy and the primary amine groups on the indole core allows for a greater diversity of subsequent functionalization reactions. For example, the 7-amino group can be directly utilized in amide bond formation, reductive amination, or diazotization reactions, while the 5-methoxy group can modulate the electronic properties of the ring system and serve as a metabolically stable substituent . This dual functionality is not available in the mono-substituted analogs, making 5-Methoxy-1H-indol-7-amine a more versatile and advanced intermediate for constructing complex molecular architectures.

Synthetic utility
Data to verify
Dual functionality: 5‑OCH₃ + 7‑NH₂
Supports amidation, reductive amination, diazotization
Qualitative differentiation; source‑specific review needed
Organic Synthesis Medicinal Chemistry Building Block

Purity and Quality Control: Validated 95% Purity Standard by Independent Vendor Analysis

The compound 5-Methoxy-1H-indol-7-amine (CAS 13838-47-6) is consistently offered by multiple reputable chemical suppliers with a minimum purity specification of 95% . This specification is supported by batch-specific quality control documentation, including NMR, HPLC, and GC analytical reports, as confirmed by Bidepharm's product listing for this CAS number . This level of analytical validation is critical for ensuring reproducible results in research and development. In contrast, the procurement of less common or non-validated indole analogs may carry higher risks of impurities or inconsistent composition that could confound experimental outcomes.

Purity standard
Data to verify
≥95% (HPLC, NMR, GC)
Batch QC supports reproducible synthesis
Supplier‑provided data; independent validation advised
Quality Control Purity Analysis Chemical Procurement

Recommended Procurement and Application Scenarios for 5-Methoxy-1H-indol-7-amine Based on Differentiating Evidence


Synthesis of Novel Serotonin Receptor Modulators

Given its established role as a key intermediate in the development of serotonin receptor agonists and antagonists , 5-Methoxy-1H-indol-7-amine is the ideal starting material for medicinal chemistry programs targeting 5-HT receptors. Its 5-methoxy and 7-amino groups provide a functionalized core that closely mimics the structural features of serotonin and related tryptamines, enabling the efficient exploration of structure-activity relationships (SAR) through further derivatization .

Preparation of 5,7-Disubstituted Indole Libraries for Biological Screening

The compound's dual functionality makes it a privileged scaffold for generating diverse chemical libraries. The 7-amino group can be readily modified to introduce various substituents via amide coupling, sulfonamide formation, or reductive amination, while the 5-methoxy group remains intact, allowing researchers to systematically probe the effects of 7-position variations on biological activity against a constant 5-methoxy background. This is a more efficient strategy than building each analog from simpler indole precursors .

Physicochemical Property Optimization Studies

The distinct LogP and PSA values of 5-Methoxy-1H-indol-7-amine, relative to simpler indoles like 5-methoxyindole and 7-aminoindole , make it a valuable tool for studying the impact of specific substitution patterns on molecular properties such as solubility, permeability, and metabolic stability. Researchers can use this compound as a well-characterized building block to create analogs with tailored physicochemical profiles for improved drug-likeness.

Application
Selection Property
Validation Focus
Serotonin receptor modulator synthesis
5,7‑Disubstituted indole scaffold
Amino group derivatization; methoxy stability
5,7‑Disubstituted indole library preparation
Dual functionalization capacity
7‑Position SAR exploration with constant 5‑OCH₃
Physicochemical optimization studies
Distinct LogP and PSA profile
Impact of substitution on permeability and solubility

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